molecular formula C21H24FN7O B5502607 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B5502607
M. Wt: 409.5 g/mol
InChI Key: AKXNIYXCYNMVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H24FN7O and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is 409.20263658 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

This compound has been studied as an inhibitor of ENTs, which are crucial for nucleotide synthesis, regulation of adenosine function, and chemotherapy . It shows selectivity for ENT2 over ENT1, which could have implications in the development of new therapeutic agents targeting these transporters .

Cardiovascular Disease Treatment

Due to its role as an ENT inhibitor, the compound may have potential applications in treating cardiovascular diseases. ENT inhibitors can regulate extracellular adenosine levels, influencing adenosine-related functions and potentially offering therapeutic benefits .

Cancer Therapy

The inhibition of ENTs by this compound suggests possible applications in cancer therapy. ENTs are involved in the transport of nucleoside and nucleoside analogues, which are important for chemotherapy .

Neuroprotective and Anti-neuroinflammatory Agent

Derivatives of this compound have been developed for their neuroprotective and anti-neuroinflammatory properties, which could be beneficial in treating neurodegenerative diseases .

Chemical Synthesis

The compound can be used in chemical synthesis, such as functionalizing pyrazolylvinyl ketones via Aza-Michael addition reaction or preparing cyclic amine substituted Tröger’s base derivatives .

Development of Novel Pharmacological Agents

The structure-activity relationship studies of this compound and its analogues can lead to the development of novel pharmacological agents with specific selectivity and potency .

Research Tool in Pharmacology

As an ENT inhibitor, this compound serves as a valuable research tool in pharmacological studies to understand the role of ENTs in various physiological and pathological processes .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand the binding interactions with ENTs, providing insights into the design of more effective and selective inhibitors .

properties

IUPAC Name

6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c1-30-18-9-5-3-7-16(18)24-21-26-19(25-20(23)27-21)14-28-10-12-29(13-11-28)17-8-4-2-6-15(17)22/h2-9H,10-14H2,1H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXNIYXCYNMVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.